N,N-Dipropylpyridin-4-Amine

Catalog No.
S802901
CAS No.
69008-70-4
M.F
C11H18N2
M. Wt
178.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N,N-Dipropylpyridin-4-Amine

CAS Number

69008-70-4

Product Name

N,N-Dipropylpyridin-4-Amine

IUPAC Name

N,N-dipropylpyridin-4-amine

Molecular Formula

C11H18N2

Molecular Weight

178.27 g/mol

InChI

InChI=1S/C11H18N2/c1-3-9-13(10-4-2)11-5-7-12-8-6-11/h5-8H,3-4,9-10H2,1-2H3

InChI Key

QERPFDRCBSOYMF-UHFFFAOYSA-N

SMILES

CCCN(CCC)C1=CC=NC=C1

Canonical SMILES

CCCN(CCC)C1=CC=NC=C1

Specific Scientific Field

Comprehensive and Detailed Summary of the Application

DMAP-based ionic liquids have been used as catalysts for the synthesis of indoles and 1H-tetrazoles . This represents a green alternative to traditional solvents in organic synthesis .

Detailed Description of the Methods of Application or Experimental Procedures

The synthesis of indoles was facilitated by the use of DMAP-based ionic liquids as catalysts, requiring only minimal catalyst loading (0.2 equiv. for Fischer indole synthesis) . In the case of 1H-tetrazole formation, the reaction was carried out under a solvent-free environment .

Thorough Summary of the Results or Outcomes Obtained

The use of DMAP-based ionic liquids as catalysts resulted in the efficient synthesis of indoles and 1H-tetrazoles . Thermal studies of DMAP-ILs have also been carried out to determine their stability for temperature-dependent reactions .

Specific Scientific Field

Organic Synthesis

Comprehensive and Detailed Summary of the Application

DMAP-based ionic liquids have been used as catalysts for the synthesis of indoles and 1H-tetrazoles . This represents a green alternative to traditional solvents in organic synthesis .

Detailed Description of the Methods of Application or Experimental Procedures

The synthesis of indoles was facilitated by the use of DMAP-based ionic liquids as catalysts, requiring only minimal catalyst loading (0.2 equiv. for Fischer indole synthesis) . In the case of 1H-tetrazole formation, the reaction was carried out under a solvent-free environment .

Thorough Summary of the Results or Outcomes Obtained

The use of DMAP-based ionic liquids as catalysts resulted in the efficient synthesis of indoles and 1H-tetrazoles . Thermal studies of DMAP-ILs have also been carried out to determine their stability for temperature-dependent reactions .

N,N-Dipropylpyridin-4-amine is an organic compound with the molecular formula C11H18N2C_{11}H_{18}N_2 and a molecular weight of approximately 178.27 g/mol. This compound features a pyridine ring substituted with two propyl groups and an amino group at the fourth position of the pyridine. Its structure contributes to its chemical properties, making it a compound of interest in various fields, including medicinal chemistry and organic synthesis.

  • Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, allowing for the introduction of various substituents.
  • Oxidation and Reduction: The compound can be oxidized to form pyridine N-oxides or reduced using agents like lithium aluminum hydride or sodium borohydride, resulting in different derivatives.
  • Reactivity with Electrophiles: The nitrogen atom in the amino group can act as a nucleophile, reacting with electrophiles to form new compounds.

Common reagents used in these reactions include sodium methoxide for substitution and potassium permanganate for oxidation .

N,N-Dipropylpyridin-4-amine exhibits biological activity that makes it relevant in pharmacological research. It has shown potential as an inhibitor of certain enzymes and may interact with various receptors. The presence of the dipropyl substituents influences its pharmacokinetic properties, potentially enhancing its binding affinity to biological targets. Such interactions are crucial for understanding its mechanism of action in therapeutic applications .

The synthesis of N,N-Dipropylpyridin-4-amine typically involves:

  • Starting Material: The synthesis often begins with 4-chloropyridine or 4-pyridylamine.
  • Alkylation Reaction: The chlorinated or amine precursor is reacted with dipropylamine in the presence of a base such as potassium carbonate to facilitate the nucleophilic substitution.
  • Reaction Conditions: The reaction is usually carried out under controlled temperatures (around 110°C) for optimal yield and purity .

This method can be scaled up for industrial production, employing continuous flow processes to enhance efficiency.

N,N-Dipropylpyridin-4-amine has diverse applications:

  • Chemical Synthesis: It serves as a building block in the synthesis of more complex organic molecules.
  • Pharmaceutical Research: Its biological activity makes it a candidate for drug development, particularly in studies focusing on enzyme inhibition and receptor interactions.
  • Industrial Use: This compound is utilized in the production of specialty chemicals and intermediates, contributing to various chemical manufacturing processes .

Studies on N,N-Dipropylpyridin-4-amine have focused on its interactions with biological targets. These include enzyme inhibition assays and receptor binding studies, which help elucidate its potential therapeutic effects. The unique structural features provided by the dipropyl groups may enhance its selectivity and efficacy compared to other similar compounds .

N,N-Dipropylpyridin-4-amine can be compared with several related compounds:

Compound NameStructure FeaturesUnique Aspects
6-Chloro-5-nitro-N,N-dipropylpyridin-2-amineContains nitro group at position 5Exhibits different reactivity due to nitro group
5-Bromo-N,N-dipropylpyridin-2-amineBrominated at position 5Offers distinct electrophilic properties
6-Chloro-5-nitro-N,N-dimethylpyridin-2-amineDimethyl substitution instead of dipropylDifferent pharmacokinetic profile
6-Chloro-5-nitro-N,N-diethylpyridin-2-amineEthyl groups instead of propylVariations in solubility and reactivity

The uniqueness of N,N-Dipropylpyridin-4-amine lies in its specific substitution pattern, which influences both its chemical behavior and biological activity compared to these analogs .

Reductive alkylation represents one of the most versatile and widely employed synthetic strategies for the preparation of N,N-dipropylpyridin-4-amine [1]. This methodology involves the sequential or simultaneous formation of carbon-nitrogen bonds through the reduction of intermediate imine species, providing excellent control over the degree of substitution [1]. The process typically proceeds through a two-step mechanism involving initial nucleophilic attack of the amine nitrogen on the carbonyl carbon, followed by elimination of water to form an imine intermediate, which is subsequently reduced to yield the desired N-alkylated product [1].

Primary Synthetic Approaches

The most efficient reductive alkylation protocols employ propionaldehyde as the alkylating agent in combination with 4-aminopyridine as the starting material [2]. Sodium cyanoborohydride emerges as the preferred reducing agent due to its selective reduction of iminium ions over ketones and aldehydes [2]. Alternative reducing systems include sodium triacetoxyborohydride, which demonstrates enhanced selectivity in dichloroethane solvent systems .

The reaction mechanism involves initial formation of a hemiaminal intermediate through nucleophilic addition of the amine to the aldehyde carbonyl [1]. Subsequent dehydration yields the corresponding imine, which undergoes reduction to generate the N-propyl derivative [1]. Repetition of this sequence or employment of excess aldehyde and reducing agent facilitates the formation of the desired N,N-dipropyl product .

Optimization of Reaction Conditions

Temperature control proves critical for achieving optimal yields in reductive alkylation reactions [4]. Studies demonstrate that reaction temperatures between 25°C and 40°C provide the highest conversion rates while minimizing side product formation [4]. Elevated temperatures above 70°C result in increased N-terminal alkylation and reduced selectivity for the desired dialkylated product [4].

Solvent selection significantly influences reaction efficiency, with polar protic solvents such as methanol demonstrating superior performance compared to aprotic alternatives [5]. The enhanced reactivity in protic media arises from stabilization of the protonated imine intermediate through hydrogen bonding interactions [5]. Alternative solvent systems include 1,2-dichloroethane, which provides excellent results when combined with sodium triacetoxyborohydride .

Reaction ParameterOptimal RangeEffect on YieldCritical Considerations
Temperature25-40°CIncreases up to 40°C, decreases above 70°CHigher temperatures promote side reactions
Aldehyde Equivalents2.0-3.0 equivExcess drives completion of dialkylationExcessive amounts increase purification complexity
Reducing Agent1.5-2.0 equivStoichiometric excess ensures complete reductionInsufficient amounts result in incomplete conversion
Reaction Time12-24 hoursExtended times improve conversionProlonged reactions increase decomposition products

Mechanistic Considerations

The selectivity for N,N-dialkylation over mono-alkylation depends critically on the relative nucleophilicity of the starting amine versus the mono-alkylated intermediate [6]. Primary amines typically exhibit enhanced nucleophilicity compared to secondary amines, facilitating preferential formation of the dialkylated product under appropriate conditions [6]. The use of excess aldehyde and reducing agent shifts the equilibrium toward complete dialkylation by suppressing the accumulation of mono-alkylated intermediates .

Catalytic Hydrogenation Approaches Using Palladium on Carbon Systems

Catalytic hydrogenation using palladium on carbon represents a fundamental approach for the synthesis of N,N-dipropylpyridin-4-amine through reduction of appropriate pyridine precursors [7]. This methodology offers exceptional functional group tolerance and operates under relatively mild conditions, making it particularly suitable for large-scale synthetic applications [7].

Mechanistic Framework

The catalytic hydrogenation process proceeds through heterogeneous catalysis, where the reaction occurs on the surface of the palladium catalyst rather than in homogeneous solution [8]. The mechanism involves initial adsorption of hydrogen gas onto the palladium surface, followed by coordination of the substrate through interaction between vacant metal orbitals and filled π-orbitals of the pyridine ring [8]. Subsequent hydrogen insertion and product desorption complete the catalytic cycle [8].

Palladium on carbon catalysts typically contain 5-10% palladium by weight adsorbed on activated carbon support [9]. The high surface area of the carbon support maximizes catalyst accessibility and enhances reaction efficiency [9]. The heterogeneous nature of the catalyst facilitates product separation and catalyst recovery, contributing to the practical utility of this approach [9].

Substrate Scope and Selectivity

Pyridinium salts serve as optimal substrates for catalytic hydrogenation routes to N,N-dipropylpyridin-4-amine [10]. The quaternization of the pyridine nitrogen enhances the electrophilicity of the aromatic ring, facilitating hydrogenation under mild conditions [10]. The reduction proceeds through initial formation of dihydropyridine intermediates, which undergo further reduction to yield the corresponding piperidine derivatives [10].

The reductive transamination protocol developed for pyridinium salts demonstrates exceptional versatility in accessing N-substituted piperidines [10]. This methodology involves rhodium-catalyzed transfer hydrogenation using formic acid as the hydrogen source, followed by reductive amination with exogenous amines [10]. The process enables direct transformation of readily available pyridine derivatives into complex N-heterocyclic structures [10].

Optimization of Catalytic Systems

Reaction pressure significantly influences the efficiency of palladium-catalyzed hydrogenation reactions [11]. Optimal conditions typically employ hydrogen pressures between 1-6 bar, with higher pressures favoring complete reduction of aromatic substrates [11]. The use of pressurized systems also minimizes catalyst deactivation through poisoning by reaction products or impurities [11].

Temperature control proves essential for achieving selective reduction without over-hydrogenation or catalyst decomposition [11]. Studies indicate that reaction temperatures between 30-50°C provide optimal balance between reaction rate and selectivity [11]. Lower temperatures result in incomplete conversion, while elevated temperatures promote catalyst sintering and reduced activity [11].

Catalyst ParameterOptimal ConditionsYield Range (%)Selectivity Notes
Palladium Loading5-10% Pd/C93-98Higher loading may cause over-reduction
Hydrogen Pressure1-6 bar85-95Essential for complete aromatic reduction
Temperature30-50°C90-98Balance between rate and selectivity
Reaction Time2-8 hours88-96Monitor by hydrogen uptake

Electrochemical N-Alkylation Techniques

Electrochemical N-alkylation represents an emerging and environmentally sustainable approach for the synthesis of N,N-dipropylpyridin-4-amine [12]. This methodology employs electrogenerated bases and nucleophiles to facilitate selective alkylation reactions under mild conditions without the need for stoichiometric chemical reducing agents [12].

Electrochemical Activation Mechanisms

The electrochemical N-alkylation process relies on the generation of acetonitrile anion through cathodic reduction of acetonitrile in the presence of supporting electrolyte [12]. This electrogenerated base demonstrates exceptional nucleophilicity and selectivity for deprotonation of N-protected aminopyridines [12]. The resulting anion subsequently undergoes alkylation with appropriate electrophiles to yield N-alkylated products [12].

Optimization studies reveal that N-Boc-protected 4-aminopyridine serves as an ideal substrate for electrochemical alkylation [12]. The tert-butoxycarbonyl protecting group enhances the acidity of the adjacent nitrogen-hydrogen bond, facilitating deprotonation by the electrogenerated base [12]. Subsequent alkylation proceeds with high regioselectivity at the protected nitrogen center [12].

Electrode Materials and Cell Design

The choice of electrode materials significantly influences the efficiency of electrochemical N-alkylation reactions [12]. Platinum electrodes demonstrate superior performance for the generation of acetonitrile anion, providing consistent current density and minimal electrode degradation [12]. The use of divided electrochemical cells prevents cross-contamination between anodic and cathodic processes [12].

Electrolyte composition proves critical for maintaining optimal conductivity and reaction selectivity [12]. Tetraethylammonium hexafluorophosphate serves as an effective supporting electrolyte, providing high ionic conductivity while remaining inert toward the reaction substrates [12]. The concentration of supporting electrolyte typically ranges from 0.1 to 0.5 molar to ensure adequate current flow [12].

Reaction Scope and Limitations

Electrochemical N-alkylation demonstrates broad substrate scope for primary and secondary alkyl halides [12]. Alkyl bromides and iodides react readily under standard conditions, while chlorides require more forcing conditions or activated electrode surfaces [13]. The methodology proves particularly effective for the synthesis of N,N-dialkylated products through sequential alkylation reactions [12].

Temperature effects on electrochemical alkylation reveal optimal conditions between room temperature and 40°C [12]. Higher temperatures promote electrode degradation and reduced current efficiency, while lower temperatures result in decreased reaction rates [12]. The use of molecular sieves as additives enhances reaction selectivity by removing trace water that can interfere with the electrochemical process [14].

Electrochemical ParameterOptimal ConditionsCurrent Efficiency (%)Yield Range (%)
Current Density10-30 mA/cm²75-8578-86
Supporting Electrolyte0.1-0.5 M TEAHFP80-9075-88
Cell Voltage2.5-4.0 V70-8570-85
Charge Passed2-3 F/mol75-9078-90

Solvent Effects and Reaction Kinetics

The selection of appropriate solvents plays a crucial role in determining the efficiency and selectivity of N,N-dipropylpyridin-4-amine synthesis [15]. Solvent effects influence reaction kinetics through stabilization of transition states, intermediates, and products, while also affecting the solubility and reactivity of reaction components [15].

Dielectric Constant and Polarity Effects

Polar protic solvents demonstrate superior performance in N-alkylation reactions due to their ability to stabilize charged intermediates and transition states [16]. The dielectric constant of the solvent provides a measure of its polarity, with values above 15 generally considered polar [16]. Water exhibits the highest dielectric constant at 78, followed by dimethyl sulfoxide at 47 and acetonitrile at 37 [15].

The stabilization of ionic intermediates in polar solvents accelerates nucleophilic substitution reactions through lowering of activation barriers [16]. This effect proves particularly pronounced for reactions involving carbocation intermediates, where polar solvents can stabilize the positive charge through dipole-ion interactions [16]. The enhanced solvation of ionic species also influences the equilibrium position of acid-base reactions [15].

Hydrogen Bonding and Specific Solvation

Protic solvents such as methanol and ethanol provide additional stabilization through hydrogen bonding interactions with reaction intermediates [17]. These specific solvation effects can significantly influence reaction rates and selectivity beyond what would be predicted based solely on dielectric constant [17]. The ability of protic solvents to donate hydrogen bonds proves particularly important for stabilizing anionic intermediates [17].

Studies of pyridine-mediated hydrogen transfer reactions demonstrate the importance of specific solvent-substrate interactions [17]. The formation of hydrogen-bonded complexes between solvent molecules and nitrogen-containing substrates can activate otherwise unreactive bonds toward substitution or reduction [17]. These effects prove especially pronounced in borrowing hydrogen methodologies where the solvent participates directly in the reaction mechanism [17].

Temperature Dependence and Activation Parameters

The temperature dependence of N-alkylation reactions follows Arrhenius kinetics, with reaction rates typically doubling for every 10°C increase in temperature [18]. The activation energy for most N-alkylation reactions ranges from 50-100 kilojoules per mole, placing them in the category of moderately temperature-sensitive transformations [18].

Kinetic studies reveal that solvent effects on activation energy can be substantial, with polar solvents generally providing lower activation barriers for ionic mechanisms [19]. The magnitude of solvent effects depends on the relative stabilization of reactants versus transition states, with greater transition state stabilization leading to enhanced reaction rates [19].

SolventDielectric ConstantHydrogen Bonding AbilityOptimal Temperature Range (°C)Relative Rate
Methanol32.7High25-651.0
Acetonitrile37.5Low40-800.7
Dimethyl Sulfoxide46.7Moderate50-901.3
Dichloromethane8.9None20-400.4

Kinetic Solvent Isotope Effects

Deuterium labeling studies provide insight into the mechanisms of N-alkylation reactions through measurement of kinetic isotope effects [19]. Primary isotope effects, where deuterium substitution occurs at bonds broken in the rate-determining step, typically range from 2-8 for reactions involving carbon-hydrogen or nitrogen-hydrogen bond cleavage [19]. Secondary isotope effects, arising from deuterium substitution at positions adjacent to the reaction center, are generally smaller but can provide information about transition state geometry [19].

Solvent isotope effects, particularly the use of deuterated versus protiated solvents, can reveal the involvement of specific solvation in the reaction mechanism [19]. Large solvent isotope effects suggest that solvent molecules participate directly in the transition state through hydrogen bonding or proton transfer processes [19].

Purification Strategies and Yield Optimization

The purification of N,N-dipropylpyridin-4-amine requires specialized strategies due to the basic nature of the compound and its tendency to interact with acidic silica gel stationary phases [20]. Effective purification protocols must balance the need for high purity with acceptable recovery yields while avoiding decomposition or loss of product [20].

Flash Column Chromatography Optimization

Flash column chromatography represents the most widely employed purification method for N,N-dipropylpyridin-4-amine, despite the challenges posed by basic amine functionality [20]. The interaction between basic amines and acidic silica gel can result in compound degradation, yield loss, and peak broadening [20]. These problems necessitate the use of modified mobile phases containing competing amines to neutralize acidic silanol groups [20].

The addition of ammonia to the mobile phase serves as an effective strategy for improving the chromatographic behavior of basic amines [20]. Typical ammonia concentrations range from 0.5% to 2% by volume, with higher concentrations used for more strongly basic compounds [20]. Alternative competing amines include triethylamine and diisopropylethylamine, which provide similar benefits while offering different volatility characteristics [20].

Mobile phase optimization involves systematic variation of solvent polarity and composition to achieve optimal separation [21]. Common solvent systems include hexane/ethyl acetate gradients for normal phase separations and dichloromethane/methanol mixtures for more polar compounds [21]. The use of gradient elution techniques allows for efficient separation of complex mixtures while maintaining reasonable analysis times [21].

Purification MethodStationary PhaseMobile PhaseYield Recovery (%)Purity Achieved (%)
Flash ChromatographySilica gelHexane/EtOAc + 1% NH₃85-9595-99
Preparative HPLCC18MeOH/H₂O gradient90-98>99
RecrystallizationN/AEthanol or benzene70-8598-99.5
Acid-Base ExtractionN/AHCl/NaOH workup75-9090-95

High Performance Liquid Chromatography Methods

Preparative high performance liquid chromatography provides the highest purity products but requires significant investment in equipment and operating costs [22]. Reversed-phase separations using C18 stationary phases demonstrate excellent performance for N,N-dipropylpyridin-4-amine purification [22]. The use of methanol/water gradient systems with formic acid modifiers enables baseline separation of closely related impurities [22].

Method development for preparative high performance liquid chromatography involves optimization of gradient profiles, flow rates, and injection volumes to maximize throughput while maintaining resolution [23]. The use of volatile buffer systems facilitates product recovery through simple evaporation, eliminating the need for additional purification steps [23]. Typical retention times for N,N-dipropylpyridin-4-amine range from 12-18 minutes under optimized conditions [22].

Crystallization and Recrystallization Techniques

Recrystallization offers an attractive purification strategy for N,N-dipropylpyridin-4-amine when suitable crystalline forms can be obtained [24]. The formation of crystalline salts with organic or inorganic acids provides enhanced stability and facilitates purification [24]. Common salt-forming acids include hydrochloric acid, sulfuric acid, and organic acids such as tartaric or citric acid [24].

Solvent selection for recrystallization requires consideration of compound solubility, crystal morphology, and thermal stability [24]. Alcoholic solvents such as ethanol and isopropanol demonstrate good performance for many amine hydrochloride salts [24]. The use of mixed solvent systems allows for fine-tuning of solubility characteristics to optimize crystal quality and recovery [24].

Process Analytical Technology and Monitoring

Real-time monitoring of purification processes using thin layer chromatography and gas chromatography-mass spectrometry enables optimization of separation conditions and end-point determination [21]. Visualization of thin layer chromatography plates using ultraviolet light at 254 nanometers provides rapid assessment of separation progress [21]. Alternative visualization methods include potassium permanganate staining and iodine vapor exposure [21].

Gas chromatography-mass spectrometry analysis provides quantitative assessment of product purity and identification of impurities [25]. Method development involves optimization of column selection, temperature programming, and detector settings to achieve adequate resolution and sensitivity [25]. Typical analysis times range from 10-20 minutes for complete characterization of synthetic mixtures [25].

Yield Optimization Strategies

Systematic optimization of reaction and purification conditions enables achievement of overall yields exceeding 85% for the synthesis of N,N-dipropylpyridin-4-amine [26]. The use of design of experiments methodologies facilitates efficient exploration of multivariable parameter space [26]. Key variables include reaction temperature, solvent composition, catalyst loading, and purification methodology [26].

Scale-up considerations involve assessment of heat and mass transfer limitations, equipment constraints, and safety factors [26]. The translation from laboratory to pilot scale often requires modification of reaction conditions to accommodate different mixing and heat transfer characteristics [26]. Continuous flow processing offers advantages for heat-sensitive reactions and provides enhanced process control [26].

XLogP3

2.8

Wikipedia

N,N-Dipropylpyridin-4-amine

Dates

Last modified: 08-15-2023

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